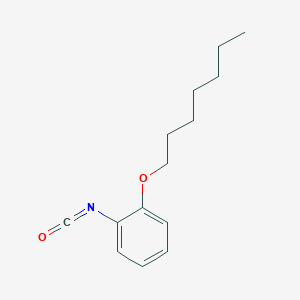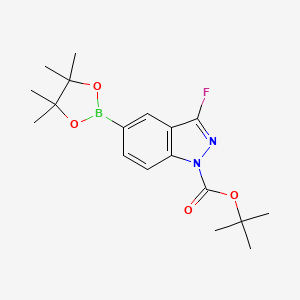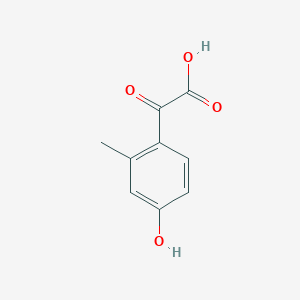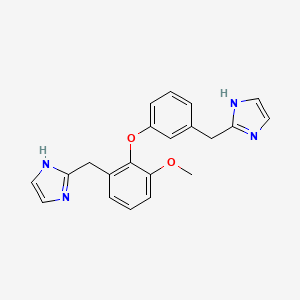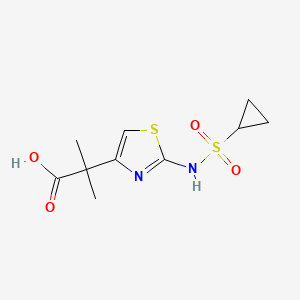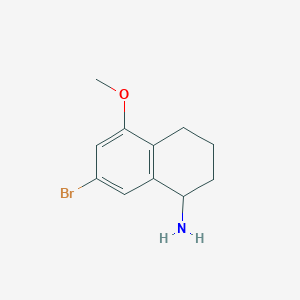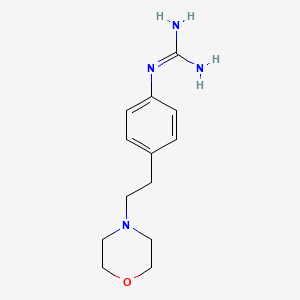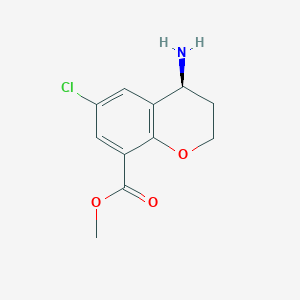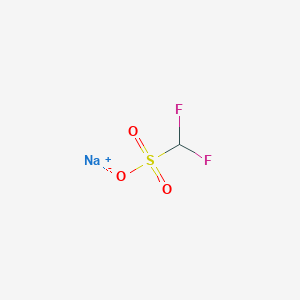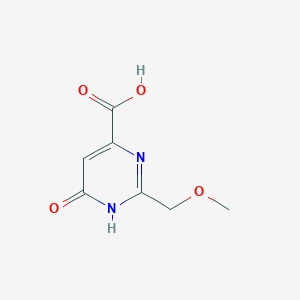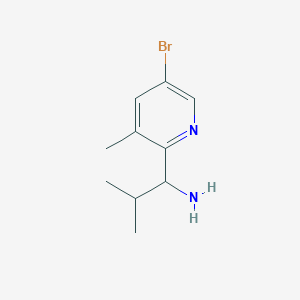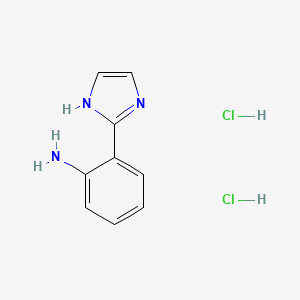
2-(1H-Imidazol-2-yl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-2-yl)aniline dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)aniline dihydrochloride typically involves the reaction of 2-aminobenzylamine with imidazole under specific conditions. One common method includes the use of dichloromethane and methanol as solvents, with the reaction being carried out at room temperature . The product is then purified through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(1H-Imidazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
科学的研究の応用
2-(1H-Imidazol-2-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(1H-Imidazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways affected by this compound can vary depending on the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Aminoimidazole
- 2-Aminobenzimidazole
- 2-Aminobenzothiazole
- 2-Imidazolecarboxaldehyde
Uniqueness
2-(1H-Imidazol-2-yl)aniline dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research fields, from chemistry to medicine .
特性
分子式 |
C9H11Cl2N3 |
|---|---|
分子量 |
232.11 g/mol |
IUPAC名 |
2-(1H-imidazol-2-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H |
InChIキー |
MGQVFYPSOZWGAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



